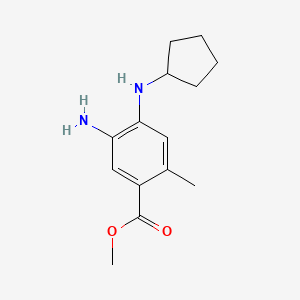

Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-9-7-13(16-10-5-3-4-6-10)12(15)8-11(9)14(17)18-2/h7-8,10,16H,3-6,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZGTFFJNGLEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Amination Reaction: : The synthesis of Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate typically begins with the nitration of methyl 2-methylbenzoate to introduce a nitro group at the 5-position. This is followed by reduction of the nitro group to an amino group using a reducing agent like iron powder in acidic conditions.

-

Cyclopentylamination: : The next step involves the introduction of the cyclopentylamino group. This can be achieved through a nucleophilic substitution reaction where the amino group at the 5-position reacts with cyclopentylamine under reflux conditions.

-

Esterification: : The final step is the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions would be essential to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The amino groups in Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate can undergo oxidation to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction: : The compound can be reduced to form various derivatives, such as the corresponding hydroxylamine or amine derivatives, using reducing agents like lithium aluminum hydride.

-

Substitution: : The aromatic ring can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Chlorine, bromine, Lewis acids like aluminum chloride.

Major Products

Oxidation: Nitro derivatives.

Reduction: Hydroxylamine derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Cancer Treatment

Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate has been investigated for its efficacy as an anticancer agent. Research indicates that compounds with similar structures often exhibit activity against various cancer types by inhibiting specific pathways involved in cell proliferation and survival. For instance, derivatives of benzoates have shown promise in targeting the MCL-1 protein, which is implicated in the survival of cancer cells, particularly in hematological malignancies .

Case Study: MCL-1 Inhibition

- Objective : To evaluate the efficacy of this compound derivatives as MCL-1 inhibitors.

- Method : Synthesis of various analogs was performed, followed by biological evaluation using cell viability assays.

- Results : Certain derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting potential for development as therapeutic agents for treating cancers resistant to conventional therapies .

Neuroprotection

Another promising application of this compound is in neuroprotection. Compounds that exhibit similar structural features have been studied for their ability to protect neuronal cells from excitotoxicity and oxidative stress.

Case Study: Neurotoxicity Assessment

- Objective : To assess the neuroprotective effects of this compound.

- Method : HT22 neuronal cells were treated with various concentrations of the compound alongside glutamate to induce excitotoxicity.

- Results : The compound showed a dose-dependent increase in cell viability, indicating its potential as a neuroprotective agent against glutamate-induced toxicity .

Antibacterial Properties

The antibacterial properties of this compound are also being explored. Preliminary studies suggest that similar compounds can inhibit bacterial growth by interfering with essential cellular processes.

Case Study: Antibacterial Activity

- Objective : To evaluate the antibacterial activity of this compound.

- Method : The compound was tested against various bacterial strains using standard disk diffusion methods.

- Results : Significant inhibition zones were observed against Gram-positive bacteria, indicating potential use as an antibacterial agent .

Data Summary Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Cancer Treatment | Synthesis and biological evaluation | Significant cytotoxicity against cancer cells |

| Neuroprotection | Cell viability assays | Dose-dependent protection from excitotoxicity |

| Antibacterial Activity | Disk diffusion method | Inhibition of Gram-positive bacterial growth |

Mechanism of Action

The mechanism by which Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The amino groups could form hydrogen bonds with biological targets, while the aromatic ring could participate in π-π interactions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and nature of substituents on the benzoate ring critically influence chemical reactivity and biological activity. Below is a comparative analysis with key analogs:

Key Observations :

- Steric Effects: The cyclopentylamino group in the target compound introduces significant steric hindrance compared to smaller substituents like chloro or morpholino .

- Hydrogen Bonding: The 5-amino and 4-cyclopentylamino groups in the target compound facilitate stronger intermolecular interactions compared to non-amino analogs like M2MB .

Hydrogen Bonding and Crystallography

The target compound’s amino groups enable robust hydrogen-bonding networks, as observed in related structures like Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate (). Such interactions are critical for crystal packing and solubility. In contrast, halogenated analogs (e.g., ) rely more on van der Waals forces, leading to lower melting points and altered crystallinity .

Biological Activity

Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate core with an amino group and a cyclopentylamino substituent. The chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : [insert CAS number if available]

| Property | Value |

|---|---|

| Molecular Weight | 262.35 g/mol |

| Melting Point | [insert melting point] |

| Solubility | [insert solubility] |

| LogP | [insert LogP value] |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. It may act as an enzyme inhibitor or modulator, influencing pathways related to cell signaling and metabolism.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating various conditions, including:

- Cancer : Studies suggest that derivatives of methyl benzoates can exhibit cytotoxic effects on cancer cell lines, indicating potential use in oncology .

- Antimicrobial Activity : Compounds similar to this compound have shown antibacterial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Studies and Research Findings

- Cytotoxicity Studies :

- Antimicrobial Properties :

- Enzyme Interaction Studies :

Table 2: Summary of Biological Activities

Q & A

Q. What are the standard methods for confirming the molecular structure of Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen environments. For example, the cyclopentylamino group shows distinct splitting patterns in -NMR due to its cyclic conformation .

- X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX suites) resolves bond lengths, angles, and stereochemistry. For analogous compounds, SHELXL refinement has achieved R-factors < 0.05 .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How can synthetic routes for this compound be optimized to minimize by-products?

Methodological Answer:

- Stepwise Optimization :

- Iodination/Chlorination : Use N-iodosuccinimide (NIS) or SOCl in DMF at 0–5°C to reduce over-halogenation .

- Acylation : Employ phenylacetyl chloride in anhydrous THF with DMAP catalysis (yield >85%) .

- By-Product Mitigation : Monitor reactions via TLC and use column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for purification .

Advanced Research Questions

Q. How can crystallographic disorder in the cyclopentylamino group be resolved during refinement?

Methodological Answer:

Q. What analytical approaches resolve contradictions between computational and experimental hydrogen-bonding networks?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules (as extended by Bernstein et al.) to categorize H-bond motifs (e.g., or ) using Mercury or CrystalExplorer .

- DFT Validation : Compare experimental H-bond distances (e.g., N–H···O = 2.8–3.0 Å) with B3LYP/6-31G(d,p)-optimized geometries. Discrepancies >0.1 Å suggest lattice effects .

Q. How does steric hindrance from the 2-methyl group influence regioselectivity in derivatization reactions?

Methodological Answer:

- Case Study : In the synthesis of methyl benzoate derivatives, the 2-methyl group directs electrophilic substitution to the 5-position (para to the ester) due to steric blocking.

- Experimental Design :

- React with acetyl chloride (1.2 eq.) in CHCl/EtN.

- Monitor regioselectivity via -NMR (appearance of acetyl singlet at δ 2.3 ppm) .

- Computational Support : Use Gaussian NBO analysis to quantify steric effects via Wiberg bond indices .

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.